![molecular formula C8H15NO B3050673 1-Azabicyclo[2.2.2]octane-2-methanol CAS No. 27783-89-7](/img/structure/B3050673.png)
1-Azabicyclo[2.2.2]octane-2-methanol
Übersicht
Beschreibung
1-Azabicyclo[2.2.2]octane-2-methanol is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as 1-Azabicyclo[2.2.2]oct-2-ylmethanol and quinuclidylcarbinol .
Synthesis Analysis
The synthesis of 1-Azabicyclo[2.2.2]octane-2-methanol and its derivatives has been a subject of research. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is similar in structure, has been applied in the synthesis of tropane alkaloids . Other methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of 1-Azabicyclo[2.2.2]octane-2-methanol consists of a bicyclic framework with a methanol functional group. The InChI string for this compound is InChI=1S/C8H15NO/c10-6-8-5-7-1-3-9(8)4-2-7/h7-8,10H,1-6H2 . The compound has a molecular weight of 141.21 g/mol .Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 23.5 Ų . The compound has a complexity of 118 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-Azabicyclo[2.2.2]octane-2-methanol and its derivatives have been extensively studied in the field of organic chemistry for their synthesis and structural properties. For instance, Radchenko et al. (2009) discussed practical syntheses of related compounds with a focus on their synthesis schemes and yields (Radchenko, Kopylova, Grygorenko, & Komarov, 2009). Mühlbach and Schulz (1988) evaluated the structure of 1-azabicyclo[4.2.0]octane using NMR spectroscopy, highlighting its conformational characteristics (Mühlbach & Schulz, 1988).
Polymerization and Chemical Reactivity
The compound has been a subject of interest in studies related to polymerization. Matyjaszewski (1984) researched the cationic polymerization and reactivity of 1-azabicyclo[4.2.0]octane, providing insights into its chemical behavior (Matyjaszewski, 1984). This includes investigations into the rate constants and reaction mechanisms involved in the polymerization process.
Molecular Conformation and Applications in Synthesis
Wojaczyńska et al. (2012) explored the reaction of 2-azanorbornan-3-yl methanols, which are structurally related to 1-Azabicyclo[2.2.2]octane-2-methanol, in the context of stereoselective ring expansion, showcasing the compound's potential in synthesizing novel molecular structures (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Dielectric Anomalies and Phase Transitions
Ning, Zhai, and Ren (2014) studied the co-crystal of 1,4-diazabicyclo[2.2.2]octane with 4,4′-biphenol, revealing important aspects of phase transitions and dielectric anomalies, indicating its potential applications in material science (Ning, Zhai, & Ren, 2014).
Wirkmechanismus
Target of Action
The primary targets of 1-Azabicyclo[22It is known that the azabicyclo[222]octane scaffold is a central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 1-Azabicyclo[22Compounds with similar structures, such as tropane alkaloids, interact with their targets and cause changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-Azabicyclo[22The azabicyclo[222]octane core has been applied as a key synthetic intermediate in several total syntheses , suggesting that it may interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azabicyclo[22The compound’s molecular weight is 141.2108 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 1-Azabicyclo[22Compounds with similar structures, such as tropane alkaloids, have been shown to have a wide array of biological activities .
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-7-1-3-9(8)4-2-7/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZMBZAYRWUWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276138, DTXSID80902770 | |
| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]octane-2-methanol | |
CAS RN |
27783-89-7 | |
| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




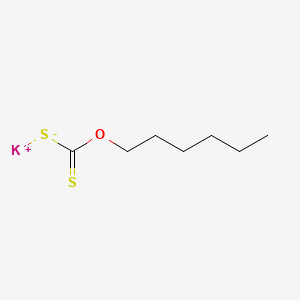
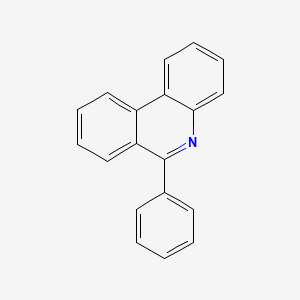


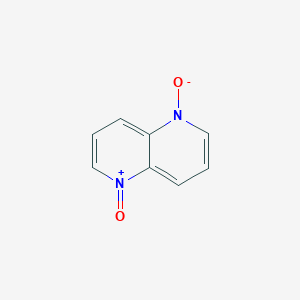
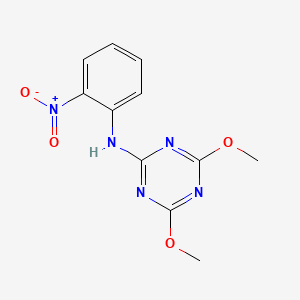
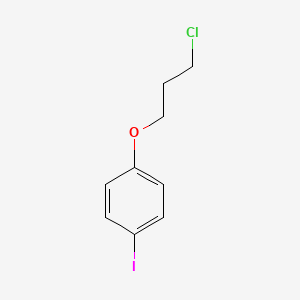
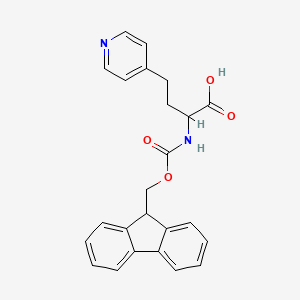

![2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid](/img/structure/B3050609.png)

